molecular formula C18H21N3O2S B14161159 N~2~-(propan-2-yl)-N~3~-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide CAS No. 461436-58-8

N~2~-(propan-2-yl)-N~3~-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide

Cat. No.: B14161159
CAS No.: 461436-58-8
M. Wt: 343.4 g/mol
InChI Key: JIBWENODJYJKMY-UHFFFAOYSA-N
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Description

N~2~-(propan-2-yl)-N~3~-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(propan-2-yl)-N~3~-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide can be achieved through several synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions . The reaction typically takes place in toluene, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters. The reaction conditions are mild and metal-free, making this method environmentally friendly .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(propan-2-yl)-N~3~-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halides, amines, in solvents like dichloromethane (DCM) or acetonitrile (MeCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N~2~-(propan-2-yl)-N~3~-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(propan-2-yl)-N~3~-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting downstream biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(propan-2-yl)-N~3~-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide is unique due to its specific combination of functional groups and structural features. The presence of both pyridine and benzothiophene moieties, along with the isopropyl group, imparts distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

461436-58-8

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

2-N-propan-2-yl-3-N-pyridin-3-yl-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide

InChI

InChI=1S/C18H21N3O2S/c1-11(2)20-18(23)16-15(13-7-3-4-8-14(13)24-16)17(22)21-12-6-5-9-19-10-12/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

JIBWENODJYJKMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C(C2=C(S1)CCCC2)C(=O)NC3=CN=CC=C3

solubility

6.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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